
Ethyl 3-phenylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-phenylpentanoate is an organic compound belonging to the ester family. It is characterized by its pleasant, fruity aroma and is commonly used in the flavor and fragrance industry. The compound has the molecular formula C13H18O2 and is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-phenylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Another method involves the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution. This method is advantageous due to its high yield and relatively mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification techniques to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield 3-phenylpentanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-phenylpentanoic acid.
Reduction: 3-phenylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the flavor and fragrance industry due to its pleasant aroma and stability
Mécanisme D'action
The mechanism of action of ethyl 3-phenylpentanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects through interactions with cellular receptors and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 3-phenylpentanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While all these compounds share the ester functional group, they differ in their molecular structures and properties:
Ethyl Acetate: Known for its use as a solvent in various industrial applications.
Ethyl Propionate: Commonly used in the flavor and fragrance industry for its fruity aroma.
Ethyl Benzoate: Used in perfumery and as a solvent for resins and oils
This compound stands out due to its unique structure, which includes a phenyl group attached to the pentanoate chain. This structural feature contributes to its distinct aroma and reactivity, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
ethyl 3-phenylpentanoate |
InChI |
InChI=1S/C13H18O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clé InChI |
FLTSWHBPHUGGDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)OCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



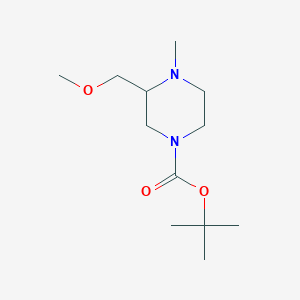
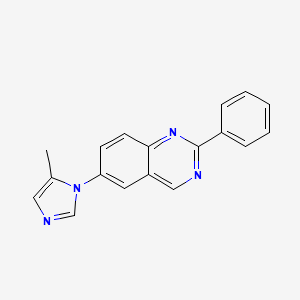
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
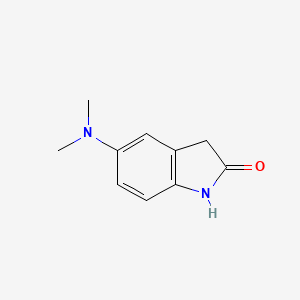

![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

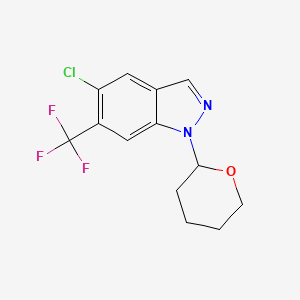
![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
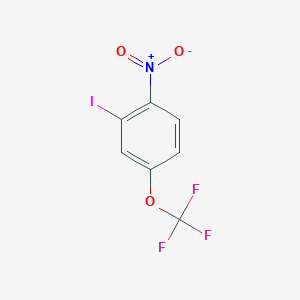
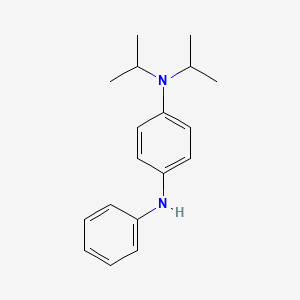

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
